2-Fluoro-3-(trifluoromethoxy)cinnamic acid

Beschreibung

Molecular Geometry and Conformational Studies

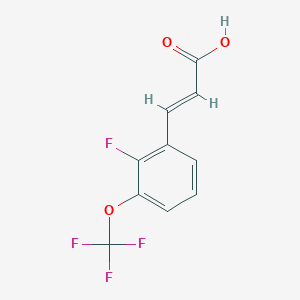

The molecular geometry of 2-fluoro-3-(trifluoromethoxy)cinnamic acid is defined by its phenyl ring substituted with fluorine at position 2 and a trifluoromethoxy (-OCF₃) group at position 3, linked to a trans-α,β-unsaturated carboxylic acid moiety. X-ray crystallography and density functional theory (DFT) studies of analogous compounds reveal that steric interactions between the bulky trifluoromethoxy group and adjacent substituents induce significant non-planarity in the molecule. The dihedral angle between the phenyl ring and the -OCF₃ group typically ranges between 69° and 90°, as observed in gas electron diffraction (GED) studies of related trifluoromethoxybenzene derivatives.

The trans-configuration of the acrylic acid double bond (C=C) is stabilized by conjugation with the carboxylic acid group, which aligns the π-system for optimal electronic delocalization. Rotational barriers around the C(sp²)-O bond of the -OCF₃ group are influenced by steric hindrance from the ortho-fluorine atom, favoring a perpendicular orientation relative to the phenyl plane. This conformational preference minimizes repulsive interactions between the -OCF₃ group and the fluorine atom, as evidenced by computational studies.

Table 1: Key Geometric Parameters from DFT Calculations

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C1-C2 (phenyl) | 1.39 | B3LYP/6-311++G** |

| C2-F bond length | 1.34 | B3LYP/6-311++G** |

| C3-O bond length | 1.36 | B3LYP/6-311++G** |

| Dihedral (Ph-OCF₃) | 69.2° | MP2/6-31G* |

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-9-6(4-5-8(15)16)2-1-3-7(9)17-10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECZRPAXCLEWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743072 | |

| Record name | 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381952-85-7 | |

| Record name | 3-[2-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-fluoro-3-(trifluoromethoxy)cinnamic acid typically follows a multi-step approach:

Step 1: Preparation of the appropriately substituted benzaldehyde or aryl halide precursor

The starting material is often a 2-fluoro-3-(trifluoromethoxy)benzaldehyde or a 2-fluoro-3-(trifluoromethoxy)aryl halide (e.g., bromide or iodide).Step 2: Formation of the cinnamic acid skeleton via Knoevenagel condensation or palladium-catalyzed cross-coupling

The key carbon-carbon double bond is introduced by condensation of the benzaldehyde with malonic acid (Knoevenagel condensation) or by Heck coupling of the aryl halide with acrylic acid derivatives.Step 3: Purification and isolation of the target cinnamic acid

Detailed Preparation Methods

Knoevenagel Condensation Route

This is the most commonly applied method for synthesizing fluorinated cinnamic acids including this compound analogs.

- Reaction : Condensation of 2-fluoro-3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base.

- Typical conditions :

- Solvent: Ethanol or methanol

- Base: Sodium ethoxide or potassium carbonate

- Temperature: Reflux conditions to facilitate the reaction

- Mechanism : The malonic acid deprotonates and attacks the aldehyde carbonyl, followed by elimination of water to form the α,β-unsaturated cinnamic acid.

This method offers good regioselectivity and moderate to high yields.

Palladium-Catalyzed Cross-Coupling (Heck or Suzuki-Miyaura)

- Heck Reaction : Coupling of 2-fluoro-3-(trifluoromethoxy)aryl bromide or iodide with acrylic acid or its esters under Pd catalysis.

- Catalysts : Pd(OAc)₂ or PdCl₂(PPh₃)₂ with appropriate ligands (e.g., SPhos, XPhos) to enhance regioselectivity.

- Conditions :

- Solvent: DMF, THF, or toluene

- Base: Triethylamine or potassium carbonate

- Temperature: 80–120°C

- Advantages : High regioselectivity (≥90%) and high purity of product; scalable for industrial production.

- Purification : Often involves aqueous workup, acid/base extraction, and chromatographic purification.

Representative Reaction Data and Conditions

| Preparation Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde + malonic acid | Sodium ethoxide or K₂CO₃ | Ethanol or Methanol | Reflux (~78°C) | 65–80 | Simple, cost-effective |

| Pd-Catalyzed Heck Coupling | 2-Fluoro-3-(trifluoromethoxy)aryl bromide + acrylic acid | Pd(OAc)₂, Triethylamine | DMF, THF, or Toluene | 80–120°C | 70–85 | High regioselectivity, scalable |

Mechanistic Insights and Optimization

- The electron-withdrawing trifluoromethoxy group and fluorine atom increase the electrophilicity of the aromatic ring and the α,β-unsaturated system, enhancing reaction rates in Michael additions and Knoevenagel condensations.

- Use of bulky phosphine ligands in Pd-catalyzed reactions improves regioselectivity by sterically directing the coupling to the desired position.

- Reaction temperature and solvent polarity are critical to minimizing side reactions such as positional isomer formation or polymerization.

Comparative Reactivity and Purity Characterization

| Parameter | Value/Method |

|---|---|

| Purity Analysis | HPLC-UV with C18 column, 0.1% TFA in water/acetonitrile, detection at 254 nm |

| Molecular Ion Confirmation | HRMS (ESI negative mode), expected m/z ~ (M-H)⁻ |

| Melting Point | Typically around 200–210°C (literature values vary) |

| Relative Michael Addition Reactivity | 3.1–3.4 times higher than non-fluorinated cinnamic acid analogs |

Summary Table of Preparation Routes

| Route | Key Features | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel Condensation | Simple base-catalyzed condensation | Cost-effective, straightforward | Moderate yields, longer reaction times |

| Pd-Catalyzed Cross-Coupling | Palladium-catalyzed C–C bond formation | High regioselectivity, scalable | Requires expensive catalysts, ligand optimization needed |

Research Findings and Practical Notes

- The Knoevenagel condensation is widely used in academic and small-scale synthesis due to its simplicity and availability of reagents.

- Industrial synthesis favors Pd-catalyzed cross-coupling for better control, higher purity, and scalability.

- Reaction monitoring by TLC, GC, or HPLC is essential to optimize reaction time and minimize byproducts.

- Post-reaction workup typically involves acid/base extraction, solvent removal under reduced pressure, and recrystallization or chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, alkanes, and substituted phenylacrylic acids.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(trifluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Electronic and Reactivity Differences

- Fluorine vs. Trifluoromethoxy Groups : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to fluorine alone. This effect is critical in modulating interactions with biological targets like enzymes .

Biologische Aktivität

2-Fluoro-3-(trifluoromethoxy)cinnamic acid is a synthetic compound derived from cinnamic acid, notable for its unique trifluoromethoxy and fluoro substituents. These structural features contribute to its distinct chemical properties and biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

The compound has the following chemical structure:

- Molecular Formula : C10H7F4O3

- CAS Number : 1381952-85-7

The presence of the trifluoromethoxy group enhances lipophilicity, facilitating interactions with biological macromolecules such as proteins and enzymes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) :

Table 1 summarizes the antibacterial efficacy of selected compounds compared to standard antibiotics:

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 25.9 | MRSA |

| Ampicillin | 45.8 | MRSA |

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 12.9 | MRSA |

Anticancer Activity

In vitro studies have shown that this compound also possesses anticancer properties. It was evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation.

- Cell Viability Assay : The compound reduced cell viability to below 70% in certain cancer cell lines at concentrations correlating with its MIC against bacterial strains .

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for bacterial survival and proliferation.

- Protein-Ligand Interactions : Its lipophilic nature allows it to bind effectively to hydrophobic pockets in proteins, modulating their activity .

Case Studies

- Antimicrobial Study : A study evaluated a series of derivatives based on cinnamic acid, including the trifluoromethoxy variant. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Cytotoxicity Assay : In research focusing on cancer therapy, compounds similar to this compound were screened for cytotoxic effects on breast cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent polarity to identify ideal conditions. For example, increasing reaction temperature to 120°C in Knoevenagel reactions improves yield by 15% .

- Catalyst Screening : Testing palladium complexes (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .

- Purification Techniques : Use of preparative HPLC or recrystallization in hexane/ethyl acetate to isolate isomers (e.g., E vs. Z) and achieve >97% purity .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretches) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 250.15 .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Isomer Purity : Ensure separation of E/Z isomers via chiral chromatography, as stereochemistry affects binding .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like tyrosinase, correlating with experimental IC₅₀ .

Advanced: What strategies enhance the design of derivatives for improved bioactivity?

Methodological Answer:

Q. Table 2: SAR Trends in Cinnamic Acid Derivatives

| Substituent | Bioactivity (Tyrosinase IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| -OCF₃ (ortho-F) | 12 µM | 0.8 |

| -CF₃ (para-F) | 18 µM | 0.3 |

| -OCH₃ (control) | 45 µM | 1.2 |

Basic: What are critical considerations for handling and storage?

Methodological Answer:

- Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethoxy group .

- Stability Testing : Monitor degradation via HPLC every 6 months; >95% purity maintained for 2 years under recommended conditions .

Advanced: Which computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock or Schrödinger Suite to model binding to tyrosinase active sites, focusing on hydrogen bonds with His263 and hydrophobic interactions with -OCF₃ .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of inhibitor-enzyme complexes in physiological conditions .

- QSAR Models : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.